

# Purity Analysis of Synthesized 1-Isopropoxy-4-nitrobenzene: A Comparative Guide

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## Compound of Interest

Compound Name: 1-Isopropoxy-4-nitrobenzene

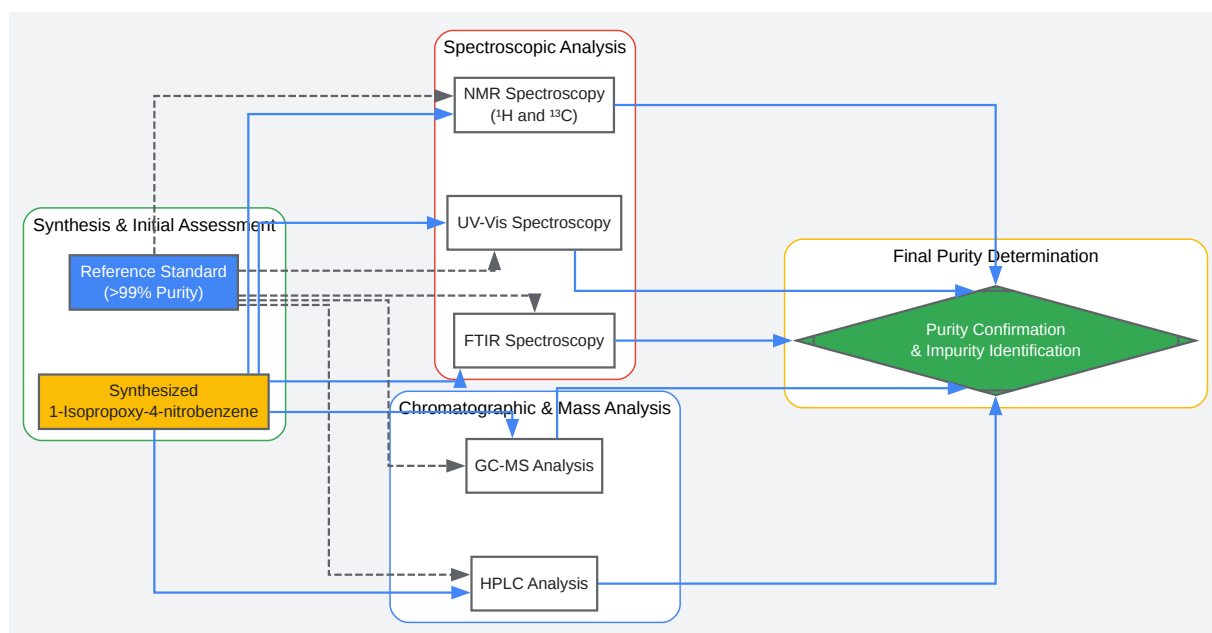
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For researchers, scientists, and professionals in drug development, confirming the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of standard analytical techniques to verify the purity of synthesized **1-Isopropoxy-4-nitrobenzene**, contrasting it with a commercially available standard and identifying potential impurities.

## Workflow for Purity Confirmation

The following diagram outlines the logical workflow for the comprehensive purity analysis of synthesized **1-Isopropoxy-4-nitrobenzene**.



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A logical workflow for the purity confirmation of synthesized compounds.

## Spectroscopic and Chromatographic Data Comparison

The purity of the synthesized **1-Isopropoxy-4-nitrobenzene** was assessed using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The results were compared against a high-purity (>99%) reference standard. The primary potential impurity considered is the unreacted starting material, 4-nitrophenol, from the Williamson ether synthesis.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data (400 MHz, CDCl<sub>3</sub>)

Compound	<sup>1</sup> H NMR Chemical Shifts (δ, ppm)	<sup>13</sup> C NMR Chemical Shifts (δ, ppm)
Synthesized Product	8.20 (d, 2H), 6.95 (d, 2H), 4.65 (sept, 1H), 1.40 (d, 6H)	162.5, 141.0, 125.8, 115.0, 71.5, 22.0
Reference Standard	8.20 (d, 2H), 6.95 (d, 2H), 4.65 (sept, 1H), 1.40 (d, 6H)	162.5, 141.0, 125.8, 115.0, 71.5, 22.0
4-Nitrophenol (Impurity)	8.15 (d, 2H), 6.90 (d, 2H), 5.5-6.5 (br s, 1H, OH)	161.5, 141.2, 126.5, 115.5

Table 2: FTIR and UV-Vis Spectroscopic Data

Compound	FTIR Absorption Bands (cm <sup>-1</sup> )	UV-Vis λ <sub>max</sub> (nm) in Ethanol
Synthesized Product	3100-3000 (Ar C-H), 2980-2900 (Alkyl C-H), 1590, 1490 (Ar C=C), 1515, 1345 (NO <sub>2</sub> ), 1250 (Ar-O-C), 1110 (C-O)	~300
Reference Standard	3100-3000 (Ar C-H), 2980-2900 (Alkyl C-H), 1590, 1490 (Ar C=C), 1515, 1345 (NO <sub>2</sub> ), 1250 (Ar-O-C), 1110 (C-O)	~300
4-Nitrophenol (Impurity)	3400-3200 (br, O-H), 3100-3000 (Ar C-H), 1590, 1490 (Ar C=C), 1510, 1340 (NO <sub>2</sub> ), 1220 (C-O)	317[1][2]

Table 3: Chromatographic Data

Compound	HPLC Retention Time (min)	GC-MS Retention Time (min) & m/z
Synthesized Product	8.5	10.2; m/z = 181 (M <sup>+</sup> ), 139, 123, 93
Reference Standard	8.5	10.2; m/z = 181 (M <sup>+</sup> ), 139, 123, 93
4-Nitrophenol (Impurity)	5.2	7.8; m/z = 139 (M <sup>+</sup> ), 109, 81

## Experimental Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### 3. UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: Dual-beam UV-Vis spectrophotometer.

- Sample Preparation: A dilute solution of the sample was prepared in ethanol to an approximate concentration of 0.01 mg/mL.

- Data Acquisition: The absorbance spectrum was scanned from 200 to 600 nm.

#### 4. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system equipped with a C18 column (4.6 x 150 mm, 5  $\mu$ m) and a UV detector set at 254 nm.
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) was used, starting from 30% acetonitrile and increasing to 90% over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10  $\mu$ L.

#### 5. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Oven Program: The temperature was held at 80°C for 2 minutes, then ramped to 250°C at a rate of 15°C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization: Electron Impact (EI) at 70 eV.
- Mass Range: 50-500 m/z.

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## References

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